molecular formula C7H5BrF2S B3289913 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene CAS No. 861931-33-1

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene

Cat. No.: B3289913
CAS No.: 861931-33-1
M. Wt: 239.08 g/mol
InChI Key: NUZORFHPXPUVGQ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is an organic compound with the molecular formula C7H5BrF2S and a molecular weight of 239.08 g/mol . It is characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoro-2-methylsulfanylbenzene with bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,5-difluoro-4-methylsulfanylbenzene
  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 1-Bromo-3,5-difluoro-2-methylbenzene

Uniqueness

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is unique due to the specific arrangement of bromine, fluorine, and methylsulfanyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZORFHPXPUVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dissolve 2-bromo-4,6-difluoroaniline (40 g, 192 mmol) in methyldisulfide (250 mL) and heat to 75° C. under nitrogen. Add isoamyl nitrite (67 mL, 500 mmol) dropwise via an addition funnel trough a reflux condenser (˜1 drop/sec). Large exotherm may occur if addition is too fast. After addition is complete, heat the reaction to 95° C. for 1 hour and cool to room temperature and concentrate in vacuo. Purify dark brown residue via silica gel chromatography eluting with hexanes to yield 30.3 g of 1-bromo-3,5-difluoro-2-methylsulfanyl-benzene (66%).
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67 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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